Tecalcet hydrochloride Tecalcet hydrochloride Calcium-sensing receptor (CaSR) is a G protein-coupled receptor that is involved in calcium homeostasis. Activation of CaSR on parathyroid cells decreases the secretion of parathyroid hormone (PTH), which in turn reduces blood calcium concentration. R-568 is a calcimimetic compound that can allosterically activate or positively modulate the human CaSR. It dose-dependently decreases circulating levels of PTH in both normal individuals and patients with primary hyperparathyroidism in clinical trials. R-568 is used in research to explore novel actions of CaSR.
Type II calcimimetic agent, acting on parathyroid cell calcium receptor

Brand Name: Vulcanchem
CAS No.: 177172-49-5
VCID: VC21324712
InChI: InChI=1S/C18H22ClNO.ClH/c1-14(16-8-5-10-17(13-16)21-2)20-12-6-9-15-7-3-4-11-18(15)19;/h3-5,7-8,10-11,13-14,20H,6,9,12H2,1-2H3;1H/t14-;/m1./s1
SMILES: CC(C1=CC(=CC=C1)OC)NCCCC2=CC=CC=C2Cl.Cl
Molecular Formula: C18H23Cl2NO
Molecular Weight: 340.3 g/mol

Tecalcet hydrochloride

CAS No.: 177172-49-5

Cat. No.: VC21324712

Molecular Formula: C18H23Cl2NO

Molecular Weight: 340.3 g/mol

* For research use only. Not for human or veterinary use.

Tecalcet hydrochloride - 177172-49-5

Specification

Description Calcium-sensing receptor (CaSR) is a G protein-coupled receptor that is involved in calcium homeostasis. Activation of CaSR on parathyroid cells decreases the secretion of parathyroid hormone (PTH), which in turn reduces blood calcium concentration. R-568 is a calcimimetic compound that can allosterically activate or positively modulate the human CaSR. It dose-dependently decreases circulating levels of PTH in both normal individuals and patients with primary hyperparathyroidism in clinical trials. R-568 is used in research to explore novel actions of CaSR.
Type II calcimimetic agent, acting on parathyroid cell calcium receptor

CAS No. 177172-49-5
Molecular Formula C18H23Cl2NO
Molecular Weight 340.3 g/mol
IUPAC Name 3-(2-chlorophenyl)-N-[(1R)-1-(3-methoxyphenyl)ethyl]propan-1-amine;hydrochloride
Standard InChI InChI=1S/C18H22ClNO.ClH/c1-14(16-8-5-10-17(13-16)21-2)20-12-6-9-15-7-3-4-11-18(15)19;/h3-5,7-8,10-11,13-14,20H,6,9,12H2,1-2H3;1H/t14-;/m1./s1
Standard InChI Key YJXUXANREVNZLH-PFEQFJNWSA-N
Isomeric SMILES C[C@H](C1=CC(=CC=C1)OC)NCCCC2=CC=CC=C2Cl.Cl
SMILES CC(C1=CC(=CC=C1)OC)NCCCC2=CC=CC=C2Cl.Cl
Canonical SMILES CC(C1=CC(=CC=C1)OC)NCCCC2=CC=CC=C2Cl.Cl
Appearance Assay:≥98%A crystalline solid

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